molecular formula C11H18N2O3 B2910158 Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate CAS No. 886365-51-1

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate

Cat. No.: B2910158
CAS No.: 886365-51-1
M. Wt: 226.276
InChI Key: QFHWUGFJYMIHQG-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a morpholine ring, which is a six-membered heterocyclic ring containing one oxygen atom. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with tert-butyl cyanomethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The morpholine ring can be oxidized to form morpholinone derivatives.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Morpholinone derivatives.

  • Reduction: Primary amines.

  • Substitution: Various substituted morpholines and amines.

Scientific Research Applications

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

  • Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a morpholine ring.

Uniqueness: Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate is unique due to its morpholine ring, which imparts different chemical properties and reactivity compared to piperidine and piperazine rings. This structural difference can lead to distinct biological activities and applications.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWUGFJYMIHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-51-1
Record name tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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